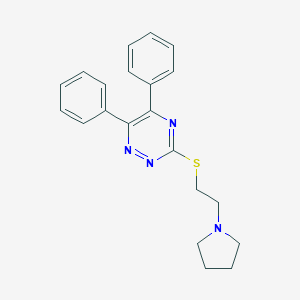
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide, also known as DPTS, is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a fluorescent probe for detecting reactive oxygen species and in the development of new drugs for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is not well understood, but it is believed to involve the formation of a highly reactive intermediate that reacts with ROS to produce a fluorescent product. This reaction is thought to be specific to ROS, allowing for the selective detection of these molecules in biological systems.
Biochemical and Physiological Effects:
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to have a low toxicity and is relatively stable in biological systems, making it a promising compound for use in biomedical research. However, more research is needed to fully understand the biochemical and physiological effects of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is its high sensitivity to ROS, which makes it a valuable tool for studying these molecules in biological systems. Additionally, its low toxicity and relative stability in biological systems make it a promising compound for use in biomedical research. However, one limitation of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide. One area of interest is the development of new drugs for the treatment of cancer and other diseases. 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to have anticancer properties, and further research in this area could lead to the development of new and more effective cancer treatments. Additionally, research on the mechanism of action of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide could lead to a better understanding of the role of ROS in disease and aging, and could lead to the development of new treatments for these conditions. Finally, further research on the synthesis and properties of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide could lead to the development of new and more efficient methods for its production, making it more accessible for use in scientific research.
Synthesemethoden
The synthesis of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide involves the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been used in a variety of scientific research applications. One of the most notable applications is as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and are associated with a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to be highly sensitive to ROS, making it a valuable tool for studying these molecules in biological systems.
Eigenschaften
Molekularformel |
C21H22N4S |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
5,6-diphenyl-3-(2-pyrrolidin-1-ylethylsulfanyl)-1,2,4-triazine |
InChI |
InChI=1S/C21H22N4S/c1-3-9-17(10-4-1)19-20(18-11-5-2-6-12-18)23-24-21(22-19)26-16-15-25-13-7-8-14-25/h1-6,9-12H,7-8,13-16H2 |
InChI-Schlüssel |
HYEYHIJEHTULJS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(C1)CCSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one](/img/structure/B276203.png)
![2-(allylsulfanyl)-3-amino-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276205.png)
![3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276206.png)
![3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276208.png)
![3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276210.png)
![N-{[(3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276212.png)
![2-(allylsulfanyl)-3-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276213.png)
![3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276216.png)
![3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276217.png)
![3-amino-6-(4-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276218.png)
![3-amino-6-(4-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276220.png)
![3-amino-6-(4-fluorophenyl)-2-[(2-oxopropyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276222.png)
![3-amino-6-(4-chlorophenyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276223.png)
![{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B276226.png)